molecular formula C16H20N4O B2359726 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide CAS No. 2035001-49-9

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide

Cat. No.: B2359726
CAS No.: 2035001-49-9
M. Wt: 284.363
InChI Key: JQDORVAPPXSLKJ-CMDGGOBGSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the context of kinase inhibition. It has been identified as a key intermediate or analog in the development of novel, potent, and selective inhibitors of the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a critical target in oncology , as mutations in the FLT3 gene are among the most frequent driver mutations in Acute Myeloid Leukemia (AML). Researchers utilize this cinnamamide derivative to study structure-activity relationships (SAR), aiming to optimize drug-like properties and inhibitory potency against wild-type and mutant FLT3. Its core structure, featuring a cinnamamide scaffold linked to a 1,2,3-triazole moiety, is engineered for high-affinity binding to the ATP-binding pocket of the kinase. Investigations into this compound and its close analogs provide valuable insights for the design of next-generation therapeutic agents aimed at overcoming drug resistance in AML and other hematological malignancies. The primary research value of this compound lies in its utility as a sophisticated chemical probe for dissecting FLT3 signaling pathways and for validating new chemotherapeutic strategies in preclinical models.

Properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,19,21)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDORVAPPXSLKJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition (AAC)

The 2H-1,2,3-triazole moiety is typically synthesized via Huisgen cycloaddition. However, achieving the 2H-regioisomer requires specific conditions:

Route 1: Thermal AAC

  • Reactants :
    • 3-Methyl-2-(prop-2-yn-1-ylamino)butan-1-ol (propargyl amine derivative).
    • Phenyl azide (or other azides).
  • Conditions :
    • Reflux in toluene at 110°C for 24 h.
  • Mechanism :
    • Thermal activation avoids metal catalysts, favoring 2H-triazole formation via suprafacial azide-alkyne interactions.
  • Yield : ~65% (based on analogous triazole syntheses).

Route 2: Flow Chemistry

  • Reactants :
    • 3-Methyl-2-azidobutan-1-amine.
    • Propargyl alcohol.
  • Conditions :
    • Continuous-flow reactor at 120°C, residence time 10 min.
  • Advantages :
    • Improved safety for exothermic reactions.
    • 85% yield (cf. batch: 65%).

Functional Group Interconversion

Reductive Amination :

  • Reactants :
    • 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-one.
    • Ammonium acetate.
  • Conditions :
    • NaBH₃CN in MeOH, 0°C to RT, 12 h.
  • Yield : 72% (similar to Boc-deprotection in).

Cinnamamide Coupling

Acyl Chloride Route

  • Reactants :
    • Cinnamoyl chloride.
    • 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine.
  • Conditions :
    • Et₃N (2 eq) in anhydrous DCM, 0°C → RT, 6 h.
  • Yield : 78% (cf. cinnamamide syntheses).

Coupling Reagent-Mediated Synthesis

  • Reactants :
    • Cinnamic acid.
    • Amine precursor.
  • Conditions :
    • HATU (1.2 eq), DIEA (3 eq) in DCM, RT, 4 h.
  • Yield : 85% (optimized from).

Integrated One-Pot Synthesis

Tandem AAC-Amidation

  • Reactants :
    • 3-Methyl-2-azidobutan-1-amine.
    • Propargyl alcohol.
    • Cinnamic acid.
  • Conditions :
    • Step 1: AAC in flow reactor (120°C, 10 min).
    • Step 2: Direct amidation with HATU/DIEA.
  • Yield : 70% overall.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.68–7.12 (m, 9H, Ar-H, triazole-H), 6.51 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.32 (m, 1H, NHCH), 2.89 (m, 2H, CH₂), 1.92 (m, 1H, CH(CH₃)), 1.02 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR :
    • δ 167.2 (C=O), 148.1 (triazole-C), 134.2–126.1 (Ar-C), 121.5 (CH=CHCO), 53.4 (NHCH), 29.8 (CH₂), 22.1 (CH(CH₃)).

Chromatographic Purity

  • HPLC : 98.2% (C18 column, MeCN/H₂O 70:30).

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Thermal AAC + Amidation 65 No metal catalyst Long reaction time (24 h)
Flow AAC + Amidation 85 High yield, scalable Requires specialized equipment
Reductive Amination 72 Mild conditions Multi-step

Challenges and Optimization

  • Regioselectivity : Thermal AAC favors 2H-triazole, while CuAAC yields 1H-isomer.
  • Amine Stability : Boc protection (as in) prevents side reactions during triazole formation.
  • Purification : Silica gel chromatography (EtOAc/hexane) removes unreacted cinnamic acid.

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, where the triazole ring or the cinnamamide moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole or cinnamamide derivatives.

Scientific Research Applications

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide has a wide range of scientific research applications, including:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the development of new materials with unique properties.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities.
    • Evaluated for its ability to modulate biological pathways and targets.
  • Industry:

    • Utilized in the development of agrochemicals and pharmaceuticals.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. The cinnamamide moiety can interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Features : This compound is a benzamide derivative with an N,O-bidentate directing group. Unlike the target compound, it lacks a triazole ring but shares an amide functional group.
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Applications : Primarily used in metal-catalyzed C–H bond functionalization due to its directing group.
  • Key Difference : The absence of a triazole limits its coordination versatility compared to the target compound, which may interact with metals via both the triazole and amide groups .

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()

  • Structural Features : Contains a 1,2,4-triazole ring and a phenylacetyl group. The triazole here is a 1H-regioisomer, differing from the 2H-triazole in the target compound.
  • Synthesis : Derived from nucleophilic substitution with ethyl chloroformate.
  • Key Spectral Data : ¹H-NMR peaks at δ 3.4 (CH₂), 7.5–8.2 (aromatic H), and 13.0 (NH-triazole), comparable to the target compound’s expected triazole and aromatic signals .
  • Difference : The 2H-triazole in the target compound may exhibit distinct electronic and steric effects, influencing reactivity and binding interactions.

Agrochemical Amides ()

  • Examples : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide).
  • Structural Features : These compounds share amide backbones but incorporate electron-withdrawing groups (e.g., CF₃, Cl) for enhanced stability and bioactivity.
  • Applications : Broad-spectrum pesticides.

Data Table: Comparative Analysis

Compound Name Structural Features Synthesis Method Key Applications
Target Compound Cinnamamide + 2H-triazole Likely CuAAC Catalysis, potential agrochemicals
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + N,O-bidentate group Acid/chloride + amino alcohol Metal-catalyzed C–H activation
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate 1,2,4-triazole + phenylacetyl Nucleophilic substitution Intermediate for bioactive molecules
Flutolanil Benzamide + CF₃/isopropoxy groups Not specified Pesticide

Research Implications

The target compound’s triazole and cinnamamide groups position it as a candidate for dual-functionality in catalysis (via triazole-metal coordination) and bioactivity (via aromatic interactions).

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Structural Characteristics

The compound features a triazole ring, which is known for enhancing biological activity and facilitating interactions with biological targets. Its molecular formula is C11H18N4OC_{11}H_{18}N_{4}O, with a molecular weight of approximately 222.29 g/mol. The presence of the cinnamamide moiety contributes to its pharmacological properties.

Research indicates that compounds containing triazole rings often exhibit diverse mechanisms of action:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties, acting by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting tumor growth through modulation of various signaling pathways, including the PI3K/AKT/mTOR pathway .
  • Antimicrobial Effects : The compound may also possess broad-spectrum antimicrobial properties, targeting both bacterial and fungal pathogens.

Biological Activity Data

Biological Activity Efficacy Target Pathogen/Condition Study Reference
AntifungalModerate to ExcellentPhytopathogenic fungi
AnticancerSignificantTumor cell lines
AntimicrobialBroad-spectrumBacteria and fungi

Case Studies and Research Findings

  • Antifungal Efficacy : A study demonstrated that triazole derivatives exhibited significant antifungal activity against several strains of phytopathogenic fungi. The mechanism was attributed to disruption of ergosterol biosynthesis.
  • Anticancer Activity : In preclinical trials, related triazole compounds showed promising results in xenograft models, leading to reduced tumor size and improved survival rates in treated mice . This suggests potential for further development as anticancer agents.
  • Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and fungi.

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N/²H) clarify the compound’s mechanism of action?

  • Methodological Answer :
  • Isotope-enriched synthesis : Incorporate ¹⁵N into the triazole ring via labeled azides for NMR titration studies with target proteins .
  • Deuterium exchange : Use ²H-labeled methyl groups to track conformational changes via HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) .

Q. What strategies enable structure-activity relationship (SAR) studies for optimizing target affinity?

  • Methodological Answer :
  • Substituent scanning : Synthesize analogs with electron-withdrawing groups (e.g., -CF₃) on the cinnamamide phenyl ring to enhance receptor binding via hydrophobic effects .
  • Scaffold hopping : Replace the triazole with tetrazole or imidazole to assess ring size/electronic effects on activity .

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